Amphotericin B and anidulafungin directly interact with DNA and induce oxidative damage in the mammalian genome†
Molecular BioSystems Pub Date: 2015-07-13 DOI: 10.1039/C5MB00366K
Abstract
Amphotericin B and anidulafungin are widely used antifungal drugs for the treatment of systemic and serious mycoses. Amphotericin B is a relatively toxic drug which has long been established. This study is first of its kind to systematically investigate the nature of binding to DNA, and to evaluate intercalation of AMP-B or ANIDULA with the aid of UV-Vis, ITC, and CD spectroscopy. The binding affinity of AMP-B with exclusion sites of 4.68 base pairs (1.2 × 105 M−1) was found to be higher than that of ANIDULA with exclusion sites of 6.67 base pairs (3.78 × 104 M−1); consistent with the binding affinity values obtained for AMP-B (105 M−1) and ANIDULA (104 M−1). The binding of two drugs with double-stranded DNA was favoured by negative enthalpy as well as negative entropy changes. The intercalation of drugs to duplex polynucleotide induced changes in the intrinsic CD spectra and revealed comparatively higher affinity towards AMP-B than ANIDULA. Molecular docking studies revealed that the negative binding energy was higher in the case of AMP-B reflecting more affinity towards single-stranded DNA. The results of the cytotoxicity, immunoblotting, and gene specific LA-QPCR assay have indicated that ANIDULA is less genotoxic than AMP-B. Hence, the superiority of ANIDULA over AMP-B as a systemic antifungal drug has been established beyond doubt.
Recommended Literature
- [1] Rationally integrated nickel sulfides for lithium storage: S/N co-doped carbon encapsulated NiS/Cu2S with greatly enhanced kinetic property and structural stability†
- [2] Hypouricemic, hepatoprotective and nephroprotective roles of oligopeptides derived from Auxis thazard protein in hyperuricemic mice
- [3] Bridge-driven aggregation control in dibenzofulvene–naphthalimide based donor–bridge–acceptor systems: enabling fluorescence enhancement, blue to red emission and solvatochromism†
- [4] Acetylene-linked conjugated polymers for sacrificial photocatalytic hydrogen evolution from water†
- [5] The investigation of photo-induced chemiluminescence on Co2+-doped TiO2nanoparticles and its analytical application
- [6] Ab initio derivation of flavin hyperfine interactions for the protein magnetosensor cryptochrome†
- [7] Identification of early inflammatory changes in the tympanic membrane with Raman spectroscopy
- [8] The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator†
- [9] The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties†
- [10] Passivated perovskite crystallization and stability in organic–inorganic halide solar cells by doping a donor polymer†
Journal Name:Molecular BioSystems
Research Products
-
CAS no.: 13577-19-0
-
CAS no.: 117902-15-5
-
CAS no.: 131525-50-3